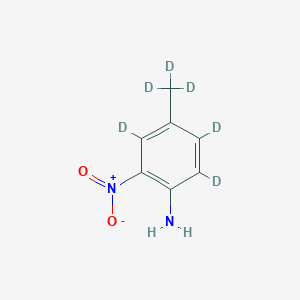
Suc-ala-ala-pro-val-amc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of succinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin typically involves the stepwise assembly of the peptide chain followed by the attachment of the 7-amido-4-methylcoumarin group. The process generally starts with the protection of amino groups and the activation of carboxyl groups to facilitate peptide bond formation. Common reagents used in these steps include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the deprotection of the peptide and the coupling of the 7-amido-4-methylcoumarin group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions: Suc-ala-ala-pro-val-amc primarily undergoes hydrolysis reactions catalyzed by elastase. The hydrolysis of the amide bond releases 7-amido-4-methylcoumarin, which is fluorescent and can be easily detected .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of elastase and is carried out in buffered aqueous solutions at physiological pH. The reaction conditions are mild, usually at room temperature or 37°C, to mimic physiological conditions .
Major Products: The major product of the hydrolysis reaction is 7-amido-4-methylcoumarin, which is fluorescent and can be quantified using fluorescence spectroscopy .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, succinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin is used as a model substrate to study the kinetics and specificity of elastase and other proteases .
Biology: In biological research, this compound is used to measure elastase activity in various biological samples, including cell lysates and tissue extracts. It helps in understanding the role of elastase in physiological and pathological processes .
Medicine: In medical research, succinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin is used to screen for elastase inhibitors, which are potential therapeutic agents for diseases involving excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis .
Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify new drug candidates that can modulate elastase activity .
Mecanismo De Acción
The mechanism of action of succinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin involves its hydrolysis by elastase. Elastase recognizes and binds to the peptide substrate, cleaving the amide bond and releasing 7-amido-4-methylcoumarin. This reaction is highly specific and is used to measure elastase activity in various assays .
Comparación Con Compuestos Similares
Similar Compounds:
- Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-7-amido-4-methylcoumarin
- Succinyl-alanyl-alanyl-prolyl-phenylalanine-7-amido-4-methylcoumarin
Uniqueness: Suc-ala-ala-pro-val-amc is unique due to its high specificity for elastase and its fluorescent properties, which make it an excellent substrate for detecting and quantifying elastase activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various research applications .
Propiedades
Fórmula molecular |
C30H39N5O9 |
|---|---|
Peso molecular |
613.7 g/mol |
Nombre IUPAC |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H39N5O9/c1-15(2)26(29(42)33-19-8-9-22-20(14-19)16(3)13-25(39)44-22)34-28(41)21-7-6-12-35(21)30(43)18(5)32-27(40)17(4)31-23(36)10-11-24(37)38/h8-9,13-15,17-18,21,26H,6-7,10-12H2,1-5H3,(H,31,36)(H,32,40)(H,33,42)(H,34,41)(H,37,38)/t17-,18-,21-,26-/m0/s1 |
Clave InChI |
UENUZLOKAUDHPG-BTGSAOCRSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O |
SMILES canónico |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15295019.png)

![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)
![(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B15295043.png)




![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)



